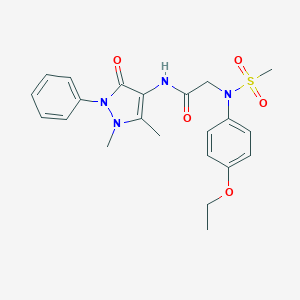
7-hexyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-hexyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as Thio-caffeine, is a modified form of caffeine that has been synthesized to improve the bioavailability and pharmacological properties of caffeine. It has been shown to have potential applications in scientific research due to its unique properties and mechanisms of action.
Wirkmechanismus
7-hexyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dionee exerts its effects through a variety of mechanisms, including inhibition of adenosine receptors, modulation of neurotransmitter release, and regulation of intracellular signaling pathways. These mechanisms contribute to its ability to improve cognitive function, reduce inflammation, and inhibit cancer cell growth.
Biochemical and Physiological Effects
7-hexyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dionee has been shown to have a number of biochemical and physiological effects, including increased alertness and attention, reduced inflammation, and inhibition of cancer cell growth. It has also been shown to have antioxidant properties and may help to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
7-hexyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dionee has several advantages for use in lab experiments, including its ability to cross the blood-brain barrier and interact with adenosine receptors in the brain. However, it also has limitations, including its potential toxicity at high doses and the need for careful dosing and monitoring in animal studies.
Zukünftige Richtungen
There are several potential future directions for research on thio-caffeine, including further exploration of its mechanisms of action, development of more efficient synthesis methods, and investigation of its potential as a therapeutic agent for a variety of conditions. Additionally, more research is needed to determine the safety and efficacy of thio-caffeine in human subjects.
Synthesemethoden
7-hexyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dionee can be synthesized through a multi-step process involving the reaction of caffeine with thiol-containing compounds such as hexylthiol. The final product is purified through chromatography and characterized using spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
7-hexyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dionee has been used in a variety of scientific research applications due to its ability to cross the blood-brain barrier and interact with adenosine receptors in the brain. It has been shown to have potential as a cognitive enhancer, anti-inflammatory agent, and anti-cancer agent.
Eigenschaften
IUPAC Name |
7-hexyl-8-hexylsulfanyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O2S/c1-4-6-8-10-12-22-14-15(21(3)17(24)20-16(14)23)19-18(22)25-13-11-9-7-5-2/h4-13H2,1-3H3,(H,20,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGRYENGWMAWKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1SCCCCCC)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxo-2-phenylethyl 3-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B406854.png)
![methyl 2-(2-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406858.png)

![7-ethyl-3-methyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406860.png)

![3-(4-Bromophenyl)-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B406863.png)
![2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide](/img/structure/B406867.png)
![1-(4-chlorophenyl)-3-methyl-4-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-pyrazol-5-ol](/img/structure/B406868.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(1-naphthyl)propanamide](/img/structure/B406869.png)
![3,3'-dimethyl-5-[2-(3-methyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-2'-thioxo-2,5'-bis[1,3-thiazolidin-2-ylidene]-4,4'-dione](/img/structure/B406871.png)
![3-ethyl-5-[2-(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-3'-phenyl-2'-thioxo-2,5'-bis[1,3-thiazolidin-2-ylidene]-4,4'-dione](/img/structure/B406872.png)
![4-Benzo[a]phenazin-5-ylmorpholine](/img/structure/B406873.png)

